2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide
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Overview
Description
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide is a complex organic compound featuring a thiazole ring, a urea linkage, and a chlorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows them to form bonds with various biological targets, potentially leading to a range of biological effects.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . For instance, they may affect pathways related to inflammation, microbial infection, and cancer, among others.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that the compound has a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Urea Linkage Formation: The urea linkage is formed by reacting the thiazole derivative with 4-chlorophenyl isocyanate.
Final Coupling: The final step involves coupling the intermediate with N-isopentylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings.
Scientific Research Applications
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: The compound is used to investigate the biological pathways and molecular targets associated with its activity.
Pharmaceutical Development: It serves as a lead compound for developing new drugs with improved efficacy and reduced side effects.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide: This compound shares a similar structure but has a sulfamoylphenethyl group instead of an isopentyl group.
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide: This variant has a trifluoromethylphenyl group, which may alter its biological activity and chemical properties.
Uniqueness
The uniqueness of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple kinases makes it a valuable compound for cancer research and drug development.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-11(2)7-8-19-15(23)9-14-10-25-17(21-14)22-16(24)20-13-5-3-12(18)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKCZVVWGZUZLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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